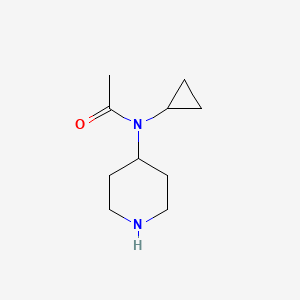![molecular formula C5HBr2N3S B1457020 4,7-二溴-[1,2,5]噻二唑并[3,4-c]吡啶 CAS No. 333432-27-2](/img/structure/B1457020.png)
4,7-二溴-[1,2,5]噻二唑并[3,4-c]吡啶
描述
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It can be used in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) .
Synthesis Analysis
A safe and efficient synthesis of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .
Molecular Structure Analysis
The molecular formula of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is C5HBr2N3S . Its molecular weight is 294.96 g/mol .
Chemical Reactions Analysis
The versatility and selectivity of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine towards aromatic nucleophilic substitution have been explored . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine include a molecular weight of 294.96 g/mol . Its XLogP3-AA is 2.4, and it has a topological polar surface area of 66.9 Ų .
科学研究应用
安全合成和反应
4,7-二溴[1,2,5]噻二唑并[3,4-d]吡啶嗪,是4,7-二溴-[1,2,5]噻二唑并[3,4-c]吡啶的衍生物,已经安全高效地合成。这种化合物的选择性芳香亲核取代反应以及在其烷硫基衍生物中形成稳定的S…η2-(N=N)键链的能力,使其成为设计液晶(Chmovzh et al., 2018)的候选物。
液晶性质
1,2,5-噻二唑的双(烷基硫基)衍生物,包括4,7-二溴-[1,2,5]噻二唑并[3,4-c]吡啶,由于其长烷基链而具有液晶性质。这些性质对于用于显示器和其他光学应用的材料至关重要(Chmovzh et al., 2021)。
电子和光学应用
电致变色聚合物应用
噻二唑并[3,4-c]吡啶衍生物已被用作设计电致变色聚合物中的电子受体。这些聚合物显示出快速切换时间、高着色效率和低带隙,使它们适用于需要控制光传输的智能窗户、显示器和其他设备的应用(Ming et al., 2015)。
给体-受体系统用于电致变色
将噻二唑并[3,4-c]吡啶纳入给体-受体系统中已被证明可以产生具有引人注目光学性质的聚合物,包括各种颜色和快速响应时间。这些性质有助于开发具有节能智能窗户和显示器应用的电致变色器件(Ming et al., 2015)。
太阳能电池应用
染料敏化太阳能电池
4,7-二溴-[1,2,5]噻二唑并[3,4-c]吡啶的衍生物已被用于设计用于染料敏化太阳能电池的有机染料。这些染料具有广泛的光谱吸收,包括近红外区域,并显示出有希望的功率转换效率。这使它们成为太阳能收集应用的合适候选物(Mao et al., 2014)。
环境应用
温室气体吸收
包含[1,2,5]-噻二唑-[3,4-c]-吡啶核心的微孔有机聚合物已经展示出非常高的CO2吸收率,并且对N2具有选择性。这种特性可以在环境应用中利用,例如碳捕集和储存,以减轻温室气体的影响(Hussain et al., 2017)。
作用机制
Target of Action
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It is primarily targeted towards the synthesis of panchromatic organic for dye-sensitized solar cells (DSSCs) and photoactive acceptor part in low band gap conjugated polymers and oligomers for high performance organic photovoltaic (OPV) devices .
Mode of Action
The compound exhibits versatility and selectivity towards aromatic nucleophilic substitution . It interacts with different nucleophiles such as alcohols, amines, and thiols to synthesize new compounds . The structural diversity of the electron-donating substituents and the functional groups introduced are studied to analyze the electronic properties bestowed on the core .
Biochemical Pathways
The compound plays a crucial role in the synthesis of biologically attractive molecules and organic materials with fluorescence properties . It is also used in the synthesis of photoactive acceptor part in low band gap conjugated polymers and oligomers . These polymers and oligomers are essential for the performance of OPV devices .
Result of Action
The result of the action of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is the synthesis of new compounds with potential applications in organic electronics . These compounds serve as important building blocks for the synthesis of biologically attractive molecules and organic materials with fluorescence properties .
Action Environment
The reaction of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine in an aprotic dipolar solvent (DMF) is facilitated and occurs much faster than in a less polar organic solvent (chloroform) . This suggests that the solvent environment significantly influences the compound’s action, efficacy, and stability.
安全和危害
未来方向
The compounds synthesized from 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine allow us to get a glimpse of important building blocks for the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties . This makes these compounds promising for the design of liquid crystals .
生化分析
Biochemical Properties
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily due to its electron-deficient nature. This compound is known to participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as alcohols, amines, and thiols
Cellular Effects
The effects of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular components, leading to changes in the expression of specific genes and alterations in metabolic pathways
Molecular Mechanism
At the molecular level, 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s electron-deficient nature allows it to participate in various binding interactions, which can result in changes in gene expression and other cellular processes . Understanding these molecular mechanisms is essential for developing new applications and improving existing ones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of new products with different biochemical properties . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels . Understanding these dosage effects is crucial for developing safe and effective applications in biomedical research and therapeutic development.
Metabolic Pathways
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s electron-deficient nature allows it to participate in redox reactions and other biochemical processes
Transport and Distribution
The transport and distribution of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport and distribution mechanisms is essential for developing targeted applications and improving the compound’s efficacy in various settings.
Subcellular Localization
The subcellular localization of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s effects on cellular processes and developing new applications in biomedical research and therapeutic development.
属性
IUPAC Name |
4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2N3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZIBSAFRVAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728849 | |
| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333432-27-2 | |
| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine a valuable starting material for organic synthesis?
A1: 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a versatile building block because it possesses two bromine atoms that are susceptible to selective nucleophilic aromatic substitution (SNAr) reactions. This selectivity allows for the controlled introduction of various substituents at the 4 and 7 positions. Additionally, it can undergo palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Heck reaction. These reactions enable the construction of diverse structures with potential applications in various fields.
Q2: What types of molecules have been synthesized using 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine as a starting material?
A2: Researchers have successfully synthesized a variety of compounds starting from 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine. For example, 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, incorporating long alkyl chains, has been synthesized via successive SNAr and Buchwald-Hartwig reactions. This compound shows promise for liquid crystal applications. Another example is (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, synthesized through a Heck reaction. This molecule features a (diphenylamino)phenylethenyl group, a common motif in materials with interesting electronic properties.
Q3: What spectroscopic techniques are commonly used to characterize 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine and its derivatives?
A3: Characterization of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine and its derivatives typically involves a combination of techniques. These include elemental analysis, high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide information about the elemental composition, molecular weight, structure, and electronic properties of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)

![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)


![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)

